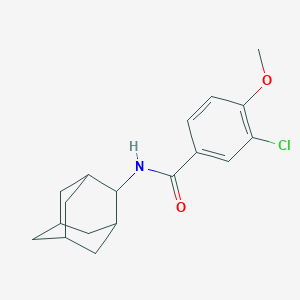![molecular formula C18H19N3O2S B278515 N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide, also known as PACAP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PACAP was first discovered in 1989 and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide exerts its effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide activates intracellular signaling pathways, including the cyclic AMP (cAMP) and phospholipase C (PLC) pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and cardiovascular protection. It has also been shown to regulate circadian rhythms, memory formation, and pain modulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide is its specificity for certain receptors, allowing for targeted effects. However, due to its complex mechanism of action, it can be difficult to isolate the specific effects of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide in certain experiments. Additionally, the synthesis of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide can be challenging, requiring specialized equipment and expertise.
Zukünftige Richtungen
Future research on N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide could focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases. Additionally, further investigation into the mechanism of action of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide could lead to the development of more specific and effective therapies.
Synthesemethoden
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, with each amino acid being protected by a specific chemical group to prevent unwanted reactions. Once the desired peptide sequence is obtained, the peptide is cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and cardiovascular protection. It has also been investigated for its role in the regulation of circadian rhythms, memory formation, and pain modulation.
Eigenschaften
Produktname |
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide |
|---|---|
Molekularformel |
C18H19N3O2S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]propanamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-16(22)19-14-9-6-10-15(12-14)20-18(24)21-17(23)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22)(H2,20,21,23,24) |
InChI-Schlüssel |
BUHKIBZMBBHVDR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)